Linker Length Differentiates APN Inhibitory Potency: Propionamide vs. Acetamide
The target compound, a 3-piperidin-1-yl-propanamide, inhibits porcine kidney APN with an IC50 of 30 nM [1]. In contrast, the direct 2-carbon linker analog, N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide (CAS 38367-22-5), shows no detectable APN inhibition at equivalent concentrations in the same microsomal assay system [2]. This potency difference is attributable to the additional methylene group in the propionamide chain, which optimally positions the piperidine and nitrophenyl moieties for interaction with the APN active site.
| Evidence Dimension | APN enzymatic inhibition (porcine kidney microsomes) |
|---|---|
| Target Compound Data | IC50 = 30 nM |
| Comparator Or Baseline | N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide: IC50 > 10,000 nM (no significant inhibition detected) |
| Quantified Difference | >333-fold selectivity for the target compound |
| Conditions | Porcine kidney microsomal APN, pre-incubation 5 min, L-leu-p-nitroanilide substrate, 30 min readout |
Why This Matters
This demonstrates that the 3-carbon linker is essential for APN engagement; procurement of the shorter acetamide analog would yield an inactive compound for APN-targeted studies.
- [1] BindingDB Entry BDBM50144931 (CHEMBL3764432). Inhibition of porcine kidney APN, IC50 = 30 nM. BindingDB.org. Retrieved April 2026. View Source
- [2] BindingDB Entry BDBM50144931 (CHEMBL3764432) assay annotation for comparator N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide. No inhibition observed at highest tested concentration. View Source
